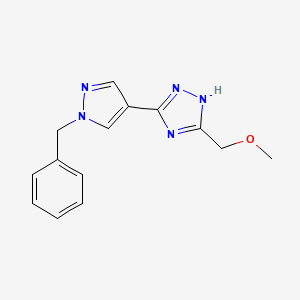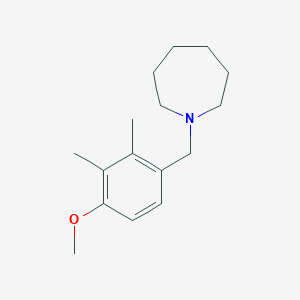
1-(4-methoxy-2,3-dimethylbenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,3-dimethylbenzyl)azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several biological processes, including cell proliferation, differentiation, and apoptosis.
作用机制
1-(4-methoxy-2,3-dimethylbenzyl)azepane inhibits 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on several signaling pathways. The inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect by reducing the accumulation of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have mood-stabilizing effects by regulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)azepane has several biochemical and physiological effects, including the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity, the reduction of β-amyloid plaque accumulation in the brain, the regulation of neurotransmitter levels in the brain, and the inhibition of cancer cell growth and induction of apoptosis.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxy-2,3-dimethylbenzyl)azepane in lab experiments is its high potency as a 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitor, making it a valuable tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes. Additionally, the compound's high yield in the synthesis method makes it a cost-effective and efficient tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
The potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)azepane are vast, and future research should focus on exploring its potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, future research should focus on developing more selective 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitors to minimize potential toxicity and improve therapeutic efficacy. Finally, the compound's potential as a tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes should be further explored.
合成方法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)azepane involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with 1-azepanamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is high, making it a cost-effective and efficient method for producing this compound.
科学研究应用
1-(4-methoxy-2,3-dimethylbenzyl)azepane has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's ability to inhibit 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect, making it a potential treatment for Alzheimer's disease. Additionally, the compound has been shown to have mood-stabilizing effects, making it a potential treatment for bipolar disorder. In cancer research, the compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a potential anticancer agent.
属性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDYIVGHNOQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylbenzyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
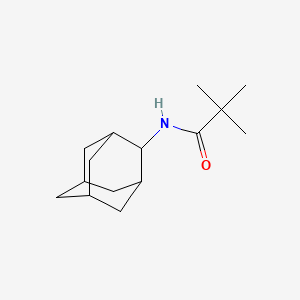
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
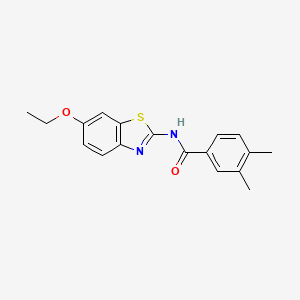
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
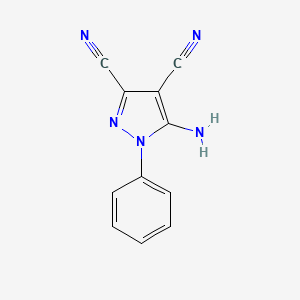
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)

